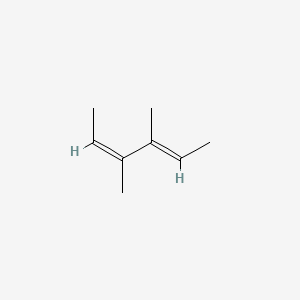

2,4-Hexadiene, 3,4-dimethyl-, (E,Z)-

Beschreibung

Contextual Significance of Conjugated Dienes in Advanced Chemical Research

Conjugated dienes are organic compounds characterized by the presence of two carbon-carbon double bonds separated by a single bond. fiveable.me This structural arrangement allows for the delocalization of pi electrons across a four-atom system, leading to enhanced stability compared to isolated dienes. fiveable.meutexas.edu This electronic delocalization is not merely a stabilizing feature; it imparts unique chemical properties and reactivity patterns that are of profound interest in synthetic and mechanistic chemistry. taylorfrancis.comresearchgate.net

One of the most significant reactions involving conjugated dienes is the Diels-Alder reaction, a powerful tool for the construction of six-membered rings. utexas.edu This cycloaddition reaction is fundamental in organic synthesis for its ability to form two new carbon-carbon bonds in a stereospecific manner. utexas.edu Furthermore, conjugated dienes undergo distinct electrophilic addition reactions, yielding both 1,2- and 1,4-addition products. The formation of these different products is often dependent on reaction conditions, providing a classic example of kinetic versus thermodynamic control. stackexchange.com The unique stereoelectronic properties of conjugated dienes also make them valuable substrates in transition metal-catalyzed reactions, facilitating the construction of complex, biologically active molecules. researchgate.netresearchgate.net

The Unique Stereochemical Landscape of (E,Z)-3,4-Dimethyl-2,4-hexadiene and Its Research Implications

The compound 3,4-dimethyl-2,4-hexadiene can exist as three distinct geometric isomers due to the substitution pattern around the two double bonds: (E,E), (Z,Z), and (E,Z). Each isomer possesses a unique three-dimensional arrangement, which influences its physical properties and chemical reactivity. The (E,Z) isomer, formally named (2E,4Z)-3,4-dimethylhexa-2,4-diene, presents a particularly interesting case of stereochemical complexity. nih.govnist.gov

The distinct geometry of the (E,Z) isomer, along with its counterparts, has been a subject of academic inquiry. For instance, research has explored the photochemical synthesis of these isomers. One study reported the formation of (E,Z)-3,4-dimethyl-2,4-hexadiene from the UV irradiation of (3S,4R)-1,2,3,4-Tetramethyl-1-cyclobutene in hexane, yielding a mixture of products including the (E,Z) isomer. chemicalbook.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H14 | nih.govnist.gov |

| Molecular Weight | 110.20 g/mol | nih.govnih.govnih.gov |

| CAS Number | 2417-88-1 | nih.govnist.gov |

| IUPAC Name | (2E,4Z)-3,4-dimethylhexa-2,4-diene | nih.gov |

The research implications of this unique stereochemical landscape are significant. The reactivity of conjugated dienes like 3,4-dimethyl-2,4-hexadiene is highly dependent on their conformation. For example, in electrophilic addition reactions with reagents like HBr, the conjugated system leads to the formation of a resonance-stabilized allylic carbocation intermediate. utexas.edustackexchange.com This intermediate can be attacked by the nucleophile at two different positions, leading to the formation of 1,2- and 1,4-adducts. stackexchange.com In the case of 3,4-dimethyl-2,4-hexadiene, this would result in products such as 2-bromo-3,4-dimethyl-3-hexene (1,2-adduct) and 4-bromo-3,4-dimethyl-2-hexene (1,4-adduct). stackexchange.com The stereochemistry of the starting diene—(E,E), (Z,Z), or (E,Z)—can influence the stereochemical outcome of such reactions, making these isomers valuable probes for studying reaction mechanisms.

| Isomer Name | Common Synonym | CAS Number |

|---|---|---|

| (2E,4E)-3,4-dimethylhexa-2,4-diene | (E,E)-3,4-Dimethyl-2,4-hexadiene | 21293-01-6 |

| (2Z,4Z)-3,4-dimethylhexa-2,4-diene | (Z,Z)-3,4-Dimethyl-2,4-hexadiene | Not specified |

| (2E,4Z)-3,4-dimethylhexa-2,4-diene | (E,Z)-3,4-Dimethyl-2,4-hexadiene | 2417-88-1 |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

2417-88-1 |

|---|---|

Molekularformel |

C8H14 |

Molekulargewicht |

110.20 g/mol |

IUPAC-Name |

(2E,4Z)-3,4-dimethylhexa-2,4-diene |

InChI |

InChI=1S/C8H14/c1-5-7(3)8(4)6-2/h5-6H,1-4H3/b7-5-,8-6+ |

InChI-Schlüssel |

PBGBMQLUDCDJQJ-CGXWXWIYSA-N |

Isomerische SMILES |

C/C=C(\C)/C(=C\C)/C |

Kanonische SMILES |

CC=C(C)C(=CC)C |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 3,4 Dimethyl 2,4 Hexadiene and Its Stereoisomers

Conventional Laboratory Synthesis Approaches

In a laboratory setting, several conventional methods have been established for the synthesis of 3,4-dimethyl-2,4-hexadiene and its isomers. These approaches include photochemical ring-opening reactions, dimerization of smaller dienes, and acid-catalyzed condensation reactions.

Photochemical Generation of (2E,4Z)-3,4-Dimethyl-2,4-hexadiene from Cyclobutene (B1205218) Precursors

The photochemical ring-opening of cyclobutene derivatives is a well-established method for the synthesis of conjugated dienes. This electrocyclic reaction, when carried out under photochemical conditions, can exhibit distinct stereoselectivity. Specifically, the photolysis of cis-1,2,3,4-tetramethylcyclobutene using a 228-nm light source has been shown to stereospecifically produce (E,Z)-3,4-dimethyl-2,4-hexadiene. nih.gov This reaction proceeds through a conrotatory ring-opening mechanism, which is thermally allowed but photochemically favored under these specific conditions. nih.gov

However, the stereospecificity of this reaction is highly dependent on the wavelength of the light used and the specific substituents on the cyclobutene ring. nih.govresearchgate.net For instance, when cis- and trans-3,4-dimethylcyclobutene (B1254641) are subjected to photolysis with 185 nm or 193 nm light, the ring-opening is non-stereospecific, leading to a mixture of the three possible 2,4-hexadiene (B1165886) isomers. osti.gov In these cases, the product mixtures are often weighted in favor of the isomer that would be considered "forbidden" by orbital symmetry rules. osti.gov

The photochemical ring-opening of various alkylcyclobutenes has been investigated, revealing that at shorter wavelengths, the reaction is thought to proceed from a second excited singlet state (π,π*), while at longer wavelengths, it may occur from the lowest energy Rydberg state or from vibrationally excited ground states. nih.gov The choice of wavelength is therefore a critical parameter in controlling the stereochemical outcome of this synthetic route.

Table 1: Photochemical Ring-Opening of Substituted Cyclobutenes

| Starting Material | Wavelength (nm) | Product(s) | Stereospecificity | Reference |

|---|---|---|---|---|

| cis-1,2,3,4-Tetramethylcyclobutene | 228 | (E,Z)-3,4-Dimethyl-2,4-hexadiene | Stereospecific | nih.gov |

| cis-3,4-Dimethylcyclobutene | 185, 193 | Mixture of 2,4-hexadiene isomers | Non-stereospecific | osti.gov |

| trans-3,4-Dimethylcyclobutene | 185, 193 | Mixture of 2,4-hexadiene isomers | Non-stereospecific | osti.gov |

| 1,2-Dimethylcyclobutene | 193, 214, 228 | Isomeric dienes and fragmentation products | Not specified | nih.gov |

Dimerization Strategies for Substituted Hexadienes (e.g., from Isoprene (B109036) Derivatives)

The dimerization of isoprene is a versatile method for synthesizing C10 monoterpenes, which can include substituted hexadiene structures. The selectivity of isoprene dimerization is heavily influenced by the catalyst system employed. Various transition metals, including palladium, nickel, and iron, have been utilized to control the regioselectivity of the dimerization, leading to head-to-head, head-to-tail, or tail-to-tail products. nih.govnih.gov

For example, palladium catalysts, in conjunction with phosphine (B1218219) ligands, have been shown to be particularly versatile. nih.gov By carefully selecting the palladium catalyst and reaction conditions, it is possible to favor the formation of specific linear or cyclic dimers. While the direct synthesis of 3,4-dimethyl-2,4-hexadiene from isoprene dimerization is not the most common outcome, the principles of this methodology can be applied to the synthesis of various substituted hexadienes. The reaction typically involves the formation of a bis-π-allyl palladium intermediate, which can then undergo reductive elimination to yield the C10 dimer.

Photosensitized dimerization of isoprene is another approach that can yield a mixture of cyclic C10 dimers, which can serve as precursors to saturated cyclic hydrocarbons for applications like jet fuel. diva-portal.org Thermal dimerization of isoprene is also a known process, though it often requires high temperatures and can lead to polymer formation. The use of inhibitors like dinitrocresol can help to improve the yield of the desired dimer products. google.com

Prins Condensation Reactions as a Route to Dimethylhexadienes

The Prins reaction, which involves the electrophilic addition of an aldehyde or ketone to an alkene, provides a powerful tool for carbon-carbon bond formation and can be adapted for the synthesis of dimethylhexadienes. wikipedia.org This acid-catalyzed reaction can proceed through different pathways depending on the reaction conditions, yielding products such as 1,3-diols, allylic alcohols, or dioxanes. wikipedia.org

In the context of dimethylhexadiene (B12642583) synthesis, a relevant example is the Prins condensation of isobutylene (B52900) with isobutyl aldehyde. This reaction, when catalyzed by a solid acid catalyst, can produce 2,5-dimethyl-2,4-hexadiene (B125384). researchgate.net The mechanism involves the protonation of the aldehyde, followed by electrophilic attack on the alkene to form a carbocation intermediate. Subsequent elimination of a proton yields the conjugated diene. The choice of catalyst and reaction conditions is critical to optimize the yield of the desired diene and minimize side reactions such as oligomerization. acs.org

The reaction is typically promoted by either a Brønsted or a Lewis acid. nih.gov The key step is the formation of an oxocarbenium ion, which then reacts with the alkene. nih.gov While the direct synthesis of 3,4-dimethyl-2,4-hexadiene via a Prins reaction is less commonly reported, the general principles of this reaction make it a plausible route for the synthesis of various substituted hexadienes.

Optimization and Industrial Relevance of Synthetic Processes for Dimethylhexadienes

The industrial production of dimethylhexadienes is driven by their potential applications, for instance, as precursors to other valuable chemicals. Consequently, the optimization of synthetic processes to improve yield, selectivity, and cost-effectiveness is of significant interest.

For the Prins condensation route to 2,5-dimethyl-2,4-hexadiene, research has focused on the use of solid acid catalysts to replace traditional homogeneous catalysts, which can be corrosive and difficult to separate from the reaction mixture. researchgate.net Several solid acidic catalysts, including various zeolites, have been investigated for the liquid-phase condensation of isobutyl aldehyde with tert-butyl alcohol. researchgate.net Studies have shown that molecular sieves with appropriate acidity and channel structures, such as HZSM-5, can exhibit high activity and selectivity for this reaction. researchgate.net

Optimization studies have explored the effects of various reaction parameters, including solvent, reactant ratio, catalyst amount, temperature, and reaction time. researchgate.net For example, with an HZSM-5 catalyst, an isobutyl aldehyde conversion of 78.6% with a 57.8% yield of 2,5-dimethyl-2,4-hexadiene has been achieved. researchgate.net This demonstrates the potential for developing an efficient and economical industrial process for this class of compounds.

Furthermore, a patented process describes the production of 2,5-dimethyl-2,4-hexadiene by reacting isobutylene and/or tertiary butanol with isobutyl aldehyde in a liquid phase under pressure and at elevated temperatures in the presence of a catalyst such as a mineral acid. google.com This process includes steps for separating and purifying the product, as well as for decomposing heavy residues to recover additional product, highlighting the considerations for industrial-scale production. google.com

Mechanistic Elucidation of Reactions Involving 3,4 Dimethyl 2,4 Hexadiene

Pericyclic Reactions: Cycloadditions and Electrocyclic Transformations

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. For (E,Z)-3,4-dimethyl-2,4-hexadiene, these reactions primarily include cycloadditions, where a ring is formed, and electrocyclic reactions, which are intramolecular ring-closing or ring-opening processes.

Diels-Alder Reaction Pathways and Stereoselectivity

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool in organic synthesis for forming six-membered rings. The reaction involves a conjugated diene and a dienophile. The methyl groups on the 3,4-dimethyl-2,4-hexadiene backbone act as electron-donating groups, which generally increases the energy of the Highest Occupied Molecular Orbital (HOMO), enhancing its reactivity towards electron-deficient dienophiles.

The Diels-Alder reaction is classically defined as a concerted process where bond-breaking and bond-forming occur in a single step through a cyclic transition state. youtube.com This concerted mechanism is thermally allowed by the Woodward-Hoffmann rules, which analyze the symmetry of the interacting molecular orbitals. ox.ac.uk The reaction of (E,Z)-3,4-dimethyl-2,4-hexadiene with typical dienophiles is generally considered to proceed through this concerted pathway.

However, in reactions with highly reactive or unconventional dienophiles, the mechanism can deviate from a purely concerted model. For instance, cycloadditions to buckminsterfullerene (B74262) (C60) can be complex. While [4+2] cycloadditions of dienes to C60 are a common method for its functionalization, they occur at the amazonaws.comamazonaws.com bonds of the fullerene. nih.gov The mechanism can have a high activation energy, and in some cases, the formation of intermediates might suggest a stepwise, diradical, or ionic pathway, although the concerted pathway is often favored. nih.gov Similarly, highly reactive dienophiles like triazolinediones readily undergo Diels-Alder reactions, and while they are typically described by a concerted mechanism, the potential for charge transfer in the transition state can lead to mechanistic debates depending on the specific substrates and reaction conditions.

The stereochemistry of the diene is a critical factor in determining the stereochemistry of the Diels-Alder product. The reaction is stereospecific, meaning the stereochemistry of the reactants is faithfully translated to the product. For a diene to react, it must adopt an s-cis conformation. In the case of (E,Z)-3,4-dimethyl-2,4-hexadiene, the substituents on the termini of the diene system (a hydrogen and a methyl group at each end) have a specific spatial relationship.

A general rule for predicting the stereochemical outcome is the "outside/inside" rule. masterorganicchemistry.com When the (E,Z)-diene is in its reactive s-cis conformation, one terminal methyl group is positioned "outside" and the other is "inside" the diene arc. Likewise, one hydrogen is "inside" and the other is "outside". During the cycloaddition, the two "outside" groups will end up on the same face (cis) of the newly formed ring, and the two "inside" groups will also be cis to each other on the opposite face. masterorganicchemistry.com

For example, in the reaction of (E,Z)-3,4-dimethyl-2,4-hexadiene with a symmetric dienophile like maleic anhydride, the "outside" methyl group and the "inside" hydrogen atom from one terminus, and the "inside" methyl group and "outside" hydrogen from the other terminus, will add to the dienophile, resulting in a specific diastereomer of the cyclohexene (B86901) product. This high degree of stereochemical fidelity is a hallmark of the concerted nature of the Diels-Alder reaction. masterorganicchemistry.comyoutube.com

Table 1: Stereochemical Outcome in Diels-Alder Reactions of Hexadiene Isomers

| Diene Isomer | "Inside" Groups | "Outside" Groups | Relative Stereochemistry of Terminal Substituents in Product |

| (E,E)-2,4-Hexadiene | H, H | CH₃, CH₃ | "Inside" groups are cis. "Outside" groups are cis. |

| (E,Z)-2,4-Hexadiene | H, CH₃ | CH₃, H | "Inside" groups are cis. "Outside" groups are cis. |

| (Z,Z)-2,4-Hexadiene | CH₃, CH₃ | H, H | "Inside" groups are cis. "Outside" groups are cis. |

This interactive table illustrates the "inside/outside" rule for different stereoisomers of a substituted hexadiene.

The rate of the Diels-Alder reaction is significantly influenced by the electronic nature of both the diene and the dienophile. As a diene bearing electron-donating methyl groups, 3,4-dimethyl-2,4-hexadiene is nucleophilic and reacts most readily with dienophiles that are electrophilic. youtube.com Such dienophiles are typically substituted with electron-withdrawing groups (EWGs).

The reactivity increases with the electron-withdrawing ability of the substituents on the dienophile. This is because EWGs lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), leading to a smaller energy gap and stronger orbital interaction with the diene's HOMO.

Table 2: Common Electron-Deficient Dienophiles and Their Activating Groups

| Dienophile | Electron-Withdrawing Group(s) (EWG) | Relative Reactivity |

| Maleic anhydride | -C(O)OC(O)- (cyclic anhydride) | High |

| N-Phenylmaleimide | -C(O)N(Ph)C(O)- (cyclic imide) | High |

| Acrylonitrile | -CN (cyano) | Moderate |

| Methyl acrylate | -CO₂CH₃ (ester) | Moderate |

| Acrolein | -CHO (aldehyde) | Moderate |

| Tetracyanoethylene | -CN (four cyano groups) | Very High |

This interactive table shows examples of dienophiles that would react readily with (E,Z)-3,4-dimethyl-2,4-hexadiene.

Photocycloaddition Reaction Mechanisms

In contrast to thermally induced [4+2] cycloadditions, photochemical reactions can open up different mechanistic pathways, often involving excited electronic states and leading to different products.

Photochemically induced [2+2] cycloadditions are a common reaction for alkenes and dienes, leading to the formation of four-membered rings (cyclobutanes). chemrxiv.org Unlike the thermal [4+2] reaction, the thermal [2+2] cycloaddition is forbidden by orbital symmetry rules, but the photochemical pathway is allowed. ox.ac.uk

The reaction typically proceeds via the photoexcitation of one of the components to an excited singlet or triplet state, which then adds to the ground-state partner. The regio- and diastereoselectivity of these reactions can be complex and are not governed by the same rules as the Diels-Alder reaction. chemrxiv.org For the reaction of a diene like (E,Z)-3,4-dimethyl-2,4-hexadiene with an alkene, multiple products are possible.

Regioselectivity: The addition can occur in two primary orientations:

Head-to-head: Forming a 1,2-disubstituted cyclobutane.

Head-to-tail: Forming a 1,3-disubstituted cyclobutane.

The preferred regiochemistry often depends on the stability of the diradical intermediate that is typically formed in stepwise photochemical cycloadditions. chemrxiv.org

Diastereoselectivity: The stereochemical outcome (e.g., syn vs. anti products) is also influenced by the reaction mechanism and the steric and electronic properties of the reactants. In some cases, stereoconvergence is observed, where both (E) and (Z) isomers of a reactant can lead to the same major product, suggesting a common intermediate that allows for bond rotation before the final ring closure. nih.gov

Electrocyclic Ring-Opening and Ring-Closure Reactions

Electrocyclic reactions are reversible, pericyclic processes involving the conversion of a conjugated polyene to a cycloalkene, or the reverse. acs.org These reactions are highly stereospecific and are governed by the principle of orbital symmetry conservation. stackexchange.com

The relationship between substituted cyclobutenes and conjugated dienes is a classic example of a thermally controlled electrocyclic equilibrium. acs.org Due to significant ring strain in the four-membered ring, the equilibrium for the cyclobutene (B1205218) ⇄ 1,3-butadiene (B125203) system typically favors the ring-opened diene product upon heating. taylorfrancis.comacs.org

The thermal ring-opening of 3,4-dimethylcyclobutene isomers is stereospecific, meaning a specific stereoisomer of the reactant produces a specific stereoisomer of the product. Heating cis-3,4-dimethylcyclobutene yields exclusively (2E,4Z)-2,4-hexadiene. acs.orgacs.orgyoutube.com In contrast, heating trans-3,4-dimethylcyclobutene (B1254641) produces only (2E,4E)-2,4-hexadiene. acs.orgtaylorfrancis.comacs.org

| Starting Material | Condition | Product |

| cis-3,4-Dimethylcyclobutene | Heat (Δ) | (2E,4Z)-3,4-Dimethyl-2,4-hexadiene |

| trans-3,4-Dimethylcyclobutene | Heat (Δ) | (2E,4E)-3,4-Dimethyl-2,4-hexadiene |

| (2E,4Z)-3,4-Dimethyl-2,4-hexadiene | Heat (Δ) | cis-3,4-Dimethylcyclobutene |

| (2E,4E)-3,4-Dimethyl-2,4-hexadiene | Heat (Δ) | trans-3,4-Dimethylcyclobutene |

| This table summarizes the stereospecific thermal interconversions between dimethylcyclobutene and dimethylhexadiene (B12642583) isomers. |

The stereochemical outcome of electrocyclic reactions is precisely predicted by the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry. rsc.orgrsc.org These rules state that the stereochemistry depends on the number of π-electrons involved and whether the reaction is induced by heat (thermal) or light (photochemical).

The interconversion between a cyclobutene and a butadiene involves a 4π-electron system. According to the rules, a thermal electrocyclic reaction of a 4n (where n=1) π-electron system must proceed via a conrotatory motion. taylorfrancis.comrsc.org In conrotatory motion, the terminal p-orbitals of the breaking sigma bond (or forming pi system) rotate in the same direction (both clockwise or both counter-clockwise). stackexchange.com

This explains the observed stereochemistry:

From cis-3,4-dimethylcyclobutene: To maintain bonding overlap, a conrotatory twist forces one methyl group to rotate outwards and the other inwards, resulting in the (E,Z) geometry of the diene product. acs.orgtaylorfrancis.com

From trans-3,4-dimethylcyclobutene: A conrotatory motion causes both methyl groups to rotate outwards (or both inwards), leading to the (E,E) diene. acs.orgtaylorfrancis.com

Conversely, photochemical electrocyclic reactions for 4n π-electron systems proceed via a disrotatory pathway, where the orbitals rotate in opposite directions, leading to different stereochemical products. organic-chemistry.org

| Number of π Electrons | Reaction Condition | Allowed Pathway |

| 4n (e.g., 4) | Thermal (Δ) | Conrotatory |

| 4n (e.g., 4) | Photochemical (hν) | Disrotatory |

| 4n + 2 (e.g., 6) | Thermal (Δ) | Disrotatory |

| 4n + 2 (e.g., 6) | Photochemical (hν) | Conrotatory |

| This table outlines the Woodward-Hoffmann selection rules for electrocyclic reactions. |

The stereochemical preferences dictated by the Woodward-Hoffmann rules are fundamentally explained by Frontier Molecular Orbital (FMO) theory. youtube.com For a thermal reaction, the stereochemistry is determined by the symmetry of the Highest Occupied Molecular Orbital (HOMO) of the polyene. taylorfrancis.comyoutube.com In the ground state of a 1,3-butadiene, the terminal lobes of the HOMO that have the same phase are on opposite sides of the molecule. To achieve constructive overlap and form a sigma bond, these lobes must rotate in the same direction (conrotatory). youtube.com

While the conrotatory motion correctly predicts the general stereochemistry, it does not always explain why one of two possible conrotatory paths might be favored over the other (e.g., both groups rotating "outward" vs. both "inward"). This finer level of stereoselectivity, known as torquoselectivity , is influenced by steric and electronic effects of the substituents. Theoretical and computational studies have shown that for the thermal ring opening of trans-3,4-dimethylcyclobutene, the transition state corresponding to the outward conrotation (leading to the E,E-diene) is lower in energy than the inward rotation path. This preference is consistent with experimental observations where only the E,E isomer is formed, not the sterically hindered Z,Z isomer.

Olefin Addition Reactions

As a conjugated diene, 3,4-dimethyl-2,4-hexadiene can undergo addition reactions characteristic of olefins, with the conjugated system leading to multiple possible products.

Electrophilic Addition: 1,2- vs. 1,4-Adducts

The addition of electrophiles like hydrogen halides (HBr) to a conjugated diene can result in two different products: a 1,2-adduct and a 1,4-adduct. stackexchange.com The reaction proceeds through a resonance-stabilized allylic carbocation intermediate. The subsequent attack by the nucleophile (Br⁻) can occur at either of the two electron-deficient carbons.

1,2-Addition: The electrophile (H⁺) and nucleophile (Br⁻) add to adjacent carbons of one of the original double bonds.

1,4-Addition: The electrophile adds to one end of the conjugated system (C2), and the nucleophile adds to the other end (C4), with a corresponding shift of the remaining double bond.

The ratio of these products is often dependent on the reaction conditions. The 1,2-adduct is typically the kinetic product (formed faster at low temperatures) because it arises from the attack at the more substituted carbon of the allylic cation, which bears more positive charge. The 1,4-adduct is often the thermodynamic product (more stable and favored at higher temperatures or longer reaction times) because it frequently results in a more substituted, and thus more stable, double bond. stackexchange.com For 3,4-dimethyl-2,4-hexadiene reacting with HBr, the kinetic product would be 2-bromo-3,4-dimethyl-3-hexene, while the more stable thermodynamic product would be 4-bromo-3,4-dimethyl-2-hexene. stackexchange.com

| Product Type | Product Name | Favored Conditions |

| Kinetic Product (1,2-Adduct) | 2-Bromo-3,4-dimethyl-3-hexene | Low Temperature, Short Reaction Time |

| Thermodynamic Product (1,4-Adduct) | 4-Bromo-3,4-dimethyl-2-hexene | High Temperature, Long Reaction Time |

| This table shows the products of HBr addition to 3,4-dimethyl-2,4-hexadiene under kinetic and thermodynamic control. stackexchange.com |

[4+2] Cycloaddition: The Diels-Alder Reaction

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a substituted alkene (the dienophile). organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com In this reaction, 3,4-dimethyl-2,4-hexadiene serves as the 4π-electron diene component. For the reaction to occur, the diene must be able to adopt an s-cis conformation. masterorganicchemistry.com

The rate of the Diels-Alder reaction is enhanced by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. youtube.commasterorganicchemistry.com The four methyl groups on the 3,4-dimethyl-2,4-hexadiene backbone are electron-donating, which increases the energy of the diene's HOMO, making it a more reactive diene for a normal-electron-demand Diels-Alder reaction. organic-chemistry.org When reacting with a suitable dienophile (e.g., maleic anhydride), it would form a substituted cyclohexene derivative. wikipedia.org

Electrophilic Addition (e.g., Hydrohalogenation with HBr)

The reaction of conjugated dienes, such as (E,Z)-3,4-dimethyl-2,4-hexadiene, with electrophiles like hydrogen bromide (HBr) proceeds via an electrophilic addition mechanism. libretexts.org This reaction is characterized by the formation of a mixture of products resulting from 1,2-addition and 1,4-addition to the conjugated system. stackexchange.comlibretexts.org The initial step involves the attack of the π electrons of one of the double bonds on the electrophile (a proton from HBr), leading to the formation of a resonance-stabilized allylic carbocation intermediate. pressbooks.pub

The subsequent attack by the bromide nucleophile can occur at two different positions, leading to the distinct addition products. pressbooks.pub The distribution of these products is highly dependent on the reaction conditions, specifically temperature, which dictates whether the reaction is under kinetic or thermodynamic control. libretexts.orgmasterorganicchemistry.com

The reaction of (E,Z)-3,4-dimethyl-2,4-hexadiene with HBr can yield two primary products: a 1,2-adduct and a 1,4-adduct. stackexchange.com The principle of kinetic versus thermodynamic control governs which product will be the major one. libretexts.org

Kinetic Control: At lower temperatures (e.g., 0°C or below), the reaction is under kinetic control. libretexts.org This means the major product is the one that is formed fastest, which is the one that proceeds through the lowest activation energy transition state. masterorganicchemistry.com For the addition of HBr to conjugated dienes, the 1,2-addition product is typically the kinetic product because the bromide ion is in closer proximity to the adjacent carbon (C2) after the initial protonation. libretexts.org In the case of 3,4-dimethyl-2,4-hexadiene, the kinetic product is 4-bromo-3,4-dimethyl-2-hexene. stackexchange.com

Thermodynamic Control: At higher temperatures (e.g., 40°C), the reaction becomes reversible, and an equilibrium is established between the products and the intermediate carbocation. libretexts.orgmasterorganicchemistry.com Under these conditions of thermodynamic control, the major product is the most stable one, not necessarily the one that forms fastest. masterorganicchemistry.com The 1,4-addition product is generally more thermodynamically stable because it results in a more substituted, and thus more stable, internal double bond. libretexts.org For 3,4-dimethyl-2,4-hexadiene, the thermodynamic product is 2-bromo-3,4-dimethyl-3-hexene. stackexchange.com

The table below summarizes the conditions and resulting major products for the hydrobromination of (E,Z)-3,4-dimethyl-2,4-hexadiene.

| Control Type | Reaction Conditions | Major Product | Product Type | Rationale |

| Kinetic | Low Temperature, Short Reaction Time | 4-Bromo-3,4-dimethyl-2-hexene | 1,2-Adduct | Forms faster (lower activation energy) stackexchange.comlibretexts.org |

| Thermodynamic | High Temperature, Long Reaction Time | 2-Bromo-3,4-dimethyl-3-hexene | 1,4-Adduct | More stable product (more substituted alkene) stackexchange.comlibretexts.org |

The regioselectivity and the formation of both 1,2- and 1,4-products are direct consequences of the structure and stability of the carbocation intermediate formed during the reaction. libretexts.org

Protonation: The reaction begins when a proton from HBr adds to one of the terminal carbons of the diene system (e.g., C2). This follows Markovnikov's rule, where the proton adds to the carbon that results in the formation of the most stable carbocation. libretexts.org

Allylic Carbocation Formation: Protonation of the conjugated diene results in the formation of an allylic carbocation. This type of carbocation is particularly stable because the positive charge is delocalized over two carbons through resonance. pressbooks.pub For 3,4-dimethyl-2,4-hexadiene, protonation at C2 would lead to a tertiary allylic carbocation with the positive charge shared between C3 and C5. The resonance stabilization significantly lowers the energy of this intermediate, facilitating its formation. pressbooks.pub

Nucleophilic Attack: The bromide ion (Br⁻) can then attack either of the carbons bearing a partial positive charge in the resonance hybrid of the allylic carbocation. pressbooks.pub

Attack at the tertiary carbon (C3) results in the 1,2-addition product.

Attack at the other carbon involved in the resonance (C5) results in the 1,4-addition product. stackexchange.com

The stability of carbocations follows the order: tertiary > secondary > primary. libretexts.org The formation of a tertiary allylic carbocation in the reaction of 3,4-dimethyl-2,4-hexadiene is a key driving force for the reaction. stackexchange.com The delocalization of the positive charge via hyperconjugation with adjacent alkyl groups further stabilizes this intermediate. stackexchange.com

Catalytic Hydrogenation: Selectivity and Mechanism

Catalytic hydrogenation is a reduction reaction where hydrogen gas (H₂) is added across the double bonds of an alkene in the presence of a metal catalyst. libretexts.org For conjugated dienes like 3,4-dimethyl-2,4-hexadiene, this reaction can lead to partially saturated alkenes or fully saturated alkanes, depending on the catalyst and reaction conditions. The process is typically heterogeneous, occurring on the surface of a solid metal catalyst. libretexts.org

The mechanism involves the adsorption of both the hydrogen gas and the diene onto the catalyst surface. libretexts.org The H-H bond breaks, and the hydrogen atoms add to the double bond in a stepwise manner. The addition usually occurs with syn stereochemistry, meaning both hydrogen atoms add to the same face of the double bond. libretexts.org

Platinum (Pt) and palladium (Pd) are the most common and effective catalysts for the hydrogenation of alkenes. libretexts.org However, their activity and selectivity can differ, particularly in the hydrogenation of conjugated dienes where partial reduction is often a desired outcome.

Palladium (Pd): Often used as a fine powder supported on charcoal (Pd/C), palladium is generally more selective for the partial hydrogenation of dienes to monoenes. libretexts.org It has a higher tendency to stop the reaction after the addition of one mole of hydrogen. The efficiency of palladium catalysts can increase with temperature. quora.com

Platinum (Pt): Typically used as platinum dioxide (PtO₂, Adams' catalyst), platinum is a very active catalyst that often leads to the complete saturation of all double bonds, converting the diene directly to the corresponding alkane. libretexts.org Platinum is a more active catalyst for converting CO and hydrocarbons under the oxygen-rich conditions found in diesel engines, which operate at lower temperatures than gasoline engines. cmegroup.com

The choice between platinum and palladium often depends on the desired product and economic factors, as the relative cost of these metals fluctuates. quora.complatinuminvestment.com For selective hydrogenation of a diene to a monoene, palladium is frequently the preferred catalyst.

| Catalyst | Typical Form | General Activity | Selectivity for Dienes |

| Palladium (Pd) | Pd on Carbon (Pd/C) | High | More selective for partial hydrogenation (diene → monoene) libretexts.org |

| Platinum (Pt) | PtO₂ (Adams' Catalyst) | Very High | Tends toward complete hydrogenation (diene → alkane) libretexts.org |

Controlling the extent of hydrogenation of 3,4-dimethyl-2,4-hexadiene is crucial for selectively producing either 3,4-dimethylhexenes or 3,4-dimethylhexane. Several factors can be adjusted to control the final saturation products:

Catalyst Choice: As discussed, using a palladium catalyst (Pd/C) favors the formation of monoene products, while a platinum catalyst (PtO₂) is more likely to yield the fully saturated alkane. libretexts.orgbrainly.com

Reaction Conditions:

Hydrogen Pressure: Using a limited amount of hydrogen (one molar equivalent) will favor partial hydrogenation, leading to the monoene.

Temperature and Time: Lower temperatures and shorter reaction times can also help to stop the reaction at the monoene stage. Prolonged reaction times or higher temperatures increase the likelihood of complete saturation.

Catalyst Poisoning: Sometimes, the catalyst's activity is intentionally reduced or "poisoned" to improve selectivity. For example, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is specifically used to reduce alkynes to cis-alkenes and is less likely to reduce the resulting alkene further. A similar strategy could be employed to enhance the selectivity for monoene formation from a diene.

By carefully selecting the catalyst and controlling the reaction stoichiometry and conditions, it is possible to direct the hydrogenation of 3,4-dimethyl-2,4-hexadiene to the desired level of saturation.

Polymerization Kinetics and Mechanisms

Conjugated dienes like 3,4-dimethyl-2,4-hexadiene can undergo polymerization through mechanisms similar to those of other alkenes, primarily involving radical or ionic pathways. libretexts.org The conjugated nature of the diene system, however, introduces unique possibilities for the structure of the resulting polymer, as chain growth can occur via 1,2-addition or 1,4-addition to the monomer unit. libretexts.org

1,2-Addition Polymerization: In this mechanism, one of the double bonds of the diene acts as the reactive site. The polymer chain grows by adding to carbons 2 and 3 (or 4 and 5) of the monomer, leaving the other double bond as a vinyl side group on the polymer backbone.

1,4-Addition Polymerization: This mechanism involves both double bonds of the conjugated system. The polymer chain forms by adding to the terminal carbons (C2 and C5) of the diene unit, which results in the formation of a new double bond between the central carbons (C3 and C4) within the polymer backbone. mdpi.com This can lead to either cis or trans stereochemistry around the new double bond. libretexts.org

The kinetics of polymerization are typically studied using techniques like differential scanning calorimetry (DSC), which measures the heat released during the exothermic polymerization process. mdpi.com Isoconversional kinetic analysis of such data can reveal the effective activation energy of the reaction and provide insights into the rate-limiting steps. mdpi.com For some polymerization reactions, the rate can be described by simple reaction models, such as zero-order or first-order kinetics, although many polymerizations exhibit more complex, multi-step kinetic behavior. mdpi.com

The choice of initiator (radical, cationic, or anionic) and catalyst can profoundly influence both the polymerization mechanism and the stereochemistry of the resulting polymer. mit.edu For example, specific transition metal catalysts have been developed to achieve high stereoselectivity, favoring the formation of polymers with specific structures (e.g., >99% 1,4-cis polybutadiene). mit.edu While specific studies on the polymerization of (E,Z)-3,4-dimethyl-2,4-hexadiene are not detailed in the provided search results, the principles derived from studies of similar conjugated dienes like 1,3-butadiene are applicable. The steric hindrance from the methyl groups at the 3 and 4 positions would likely influence the kinetics and the preferred mode of addition (1,2- vs. 1,4-) during polymerization.

Photochemical Transformations and Photoisomerization

Conjugated dienes like 3,4-dimethyl-2,4-hexadiene are photochemically active. Upon absorption of ultraviolet light, they can be promoted to an excited electronic state, from which they can undergo various transformations, including isomerization or reactions with other molecules.

The photoisomerization of conjugated dienes such as 2,4-hexadiene (B1165886) can proceed through their excited triplet states. mdpi.com This process is often facilitated by a triplet sensitizer (B1316253). The mechanism involves the following steps:

Excitation of Sensitizer: A sensitizer molecule (e.g., anthracene) absorbs a photon and is promoted to an excited singlet state, followed by intersystem crossing to its triplet state. mdpi.com

Triplet Energy Transfer: The excited triplet sensitizer collides with a ground-state hexadiene molecule and transfers its energy, promoting the diene to its triplet state and returning the sensitizer to its ground state.

Isomerization in the Triplet State: The triplet state of the diene has a different potential energy surface than the ground state. In this excited state, rotation around the carbon-carbon double bonds becomes much easier. The molecule relaxes to a lower-energy, "twisted" triplet geometry.

Decay to Ground State: From this twisted geometry, the molecule can decay back to the ground state, forming a mixture of geometric isomers (E,E, E,Z, Z,Z). The ratio of isomers formed depends on the decay dynamics from the triplet potential energy surface.

Studies on related systems have shown that this process can sometimes occur via a quantum chain mechanism, where the excited diene can transfer energy to another ground-state diene molecule, leading to high quantum yields for isomerization.

(E,Z)-3,4-dimethyl-2,4-hexadiene, as a conjugated diene, can react with singlet oxygen (¹O₂), an electronically excited state of molecular oxygen. obsidian.md Singlet oxygen is a powerful and selective oxidant that participates in several types of reactions with unsaturated compounds. researchgate.net

The primary reaction between singlet oxygen and conjugated dienes is a [4+2] cycloaddition (a Diels-Alder type reaction), which results in the formation of a cyclic peroxide known as an endoperoxide. researchgate.net

For substituted hexadienes, the stereochemistry of the diene influences the reaction pathway. Research has shown that for 2,4-dimethyl-2,4-hexadienes, the [4+2] cycloaddition is the favored pathway for the E,E isomer. obsidian.md However, for the E,Z isomer, the reaction is more complex, with competition occurring between the [4+2] cycloaddition, the ene reaction, and [2+2] cycloaddition. obsidian.md The resulting endoperoxides are often stable at room temperature but can release singlet oxygen upon heating, making them useful as chemical carriers of ¹O₂. researchgate.net

Table 2: Common Reactions of Singlet Oxygen with Alkenes

| Reaction Type | Description | Substrate Requirement |

| [4+2] Cycloaddition | A concerted reaction where ¹O₂ adds across a 1,3-diene system to form a six-membered ring endoperoxide. | Conjugated dienes. |

| Ene Reaction | ¹O₂ reacts with an alkene containing an allylic hydrogen, abstracting the hydrogen and forming an allylic hydroperoxide. researchgate.net | Alkenes with allylic protons. |

| [2+2] Cycloaddition | ¹O₂ adds to an electron-rich double bond to form a four-membered ring dioxetane intermediate, which can then cleave. | Electron-rich or strained alkenes. |

General Photochemical Approaches to Complex Chemotypes

The absorption of light activates dienes and polyenes to high-energy excited states, which can then undergo a variety of chemical transformations, including cis-trans isomerizations, electrocyclizations, and cycloadditions. researchgate.net These photochemical reactions are powerful tools for constructing complex molecular architectures. For conjugated dienes like 3,4-dimethyl-2,4-hexadiene, electrocyclic reactions are particularly significant.

Under photochemical conditions, the stereochemical outcome of these reactions is governed by the symmetry of the molecule's frontier orbitals—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Ultraviolet irradiation promotes an electron from the ground-state HOMO to the LUMO, altering their symmetries and, consequently, the preferred reaction pathway. libretexts.org For instance, while the thermal electrocyclization of (2E,4E)-2,4-hexadiene proceeds through a conrotatory motion, its photochemical counterpart follows a disrotatory path to yield cis-3,4-dimethylcyclobutene. libretexts.org This reversal of stereoselectivity between thermal and photochemical processes is a general rule for electrocyclic reactions and provides a method for accessing specific stereoisomers. libretexts.org

These principles allow for the strategic use of photochemistry to synthesize complex cyclic compounds from diene precursors. The substituents on the diene backbone, such as the methyl groups in 3,4-dimethyl-2,4-hexadiene, play a crucial role in influencing the stability of intermediates and the stereochemistry of the final products. fiveable.me

Solvent and Temperature Effects on Photochemical Pathways

The environment in which a photochemical reaction is conducted can significantly influence its course and efficiency. Solvent polarity, viscosity, and temperature are critical parameters that can alter the lifetimes of excited states, the stability of intermediates, and the distribution of products.

In photochemical reactions involving dienes, solvents can influence the formation and fate of intermediates like exciplexes (excited-state complexes). For example, in a study of a photoreaction induced by 2,5-dimethyl-2,4-hexadiene (B125384) in acetonitrile (B52724), the mechanism was found to involve a singlet exciplex and a triplex as key intermediates. researchgate.net The polar nature of acetonitrile likely stabilizes these charged intermediates, facilitating the reaction.

Temperature also plays a vital role. While many photochemical reactions are carried out at ambient temperature, varying the temperature can affect the rates of competing pathways. For example, the heat of formation for certain diene exciplexes has been determined by studying the temperature dependence of their emission, providing insight into their stability. researchgate.net However, specific studies detailing the systematic effects of a broad range of solvents and temperatures on the photochemical pathways of (E,Z)-3,4-dimethyl-2,4-hexadiene are not extensively documented, necessitating extrapolation from related systems.

Oxidation Reactions and Atmospheric Fate

Conjugated dienes are released into the atmosphere from various sources and their subsequent oxidation plays a role in atmospheric chemistry. The reactions of 2,4-hexadiene with key atmospheric oxidants like hydroxyl radicals (OH) and nitrogen dioxide (NO₂) have been studied to understand its atmospheric lifetime and the products formed.

Gas-Phase Oxidation Initiated by Hydroxyl Radicals (OH) and Nitrogen Dioxide (NO₂) for 2,4-Hexadiene

The gas-phase reactions of 2,4-hexadiene with OH radicals and NO₂ have been investigated using spectroscopic methods at ambient temperature (296 K) and atmospheric pressure (700 Torr). acs.org The rate coefficients for these reactions determine how quickly the diene is removed from the atmosphere. The reaction with the OH radical is significantly faster than the reaction with NO₂. acs.orgacs.org

| Reactant | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| OH Radical | (1.76 ± 0.58) × 10⁻¹⁰ | acs.org, acs.org |

| NO₂ | (3.11 ± 0.18) × 10⁻¹⁹ | acs.org, acs.org |

Product Distribution and Reaction Mechanism Derivation from Oxidation Studies

Analysis of the products formed during the oxidation of 2,4-hexadiene provides crucial information for elucidating the reaction mechanisms. The OH-initiated oxidation yields several smaller carbonyl compounds, indicating the cleavage of the diene's carbon backbone. acs.orgacs.org

| Product | Molar Yield (%) | Reference |

|---|---|---|

| Acetaldehyde | 30.6 ± 5.0 | acs.org, acs.org |

| trans-Crotonaldehyde | 12.9 ± 2.0 | acs.org, acs.org |

| 2,5-Dimethylfuran | 5.6 ± 1.0 | acs.org, acs.org |

The formation of these products suggests that the oxidation mechanism is analogous to those of other conjugated dienes like 1,3-butadiene and isoprene (B109036). acs.org The reaction initiated by NO₂ is more complex, especially in the presence of nitric oxide (NO) and oxygen (O₂). Under these conditions, the chemistry leads to the conversion of NO to NO₂ and the formation of hydroperoxyl radicals (HOₓ), which can then also contribute to the removal of the diene. acs.org This indicates an autocatalytic cycle where the initial reaction with NO₂ promotes the formation of other oxidants. acs.org

Ene Reactions and Intermediate Characterization (e.g., with Triazolinediones)

The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). nih.gov Substituted dienes like 3,4-dimethyl-2,4-hexadiene can act as the ene component. Triazolinediones are highly reactive enophiles that readily engage in ene reactions.

The intramolecular Alder-ene reaction of 1,6-dienes typically proceeds through a highly asynchronous six-membered transition state, which can adopt either a pseudo-chair or pseudo-boat conformation. nih.gov The substitution pattern on the diene influences the activation barrier and the stereoselectivity of the reaction. For the intermolecular reaction of 3,4-dimethyl-2,4-hexadiene with a triazolinedione, a similar concerted, asynchronous mechanism is expected. The reaction involves the transfer of an allylic hydrogen from one of the methyl groups to the enophile and the formation of a new carbon-carbon single bond, resulting in a functionalized acyclic product. Characterization of the intermediates would involve computational studies of the transition state and spectroscopic analysis of the resulting adducts.

Cyclopropanation Reactions for Fine Chemical Synthesis (e.g., with Ethyl Diazoacetate)

Cyclopropanation of dienes is a valuable method for synthesizing vinylcyclopropanes, which are versatile building blocks in organic synthesis and are present in various bioactive molecules. nih.gov This reaction typically involves the transfer of a carbene, often generated from a diazo compound like ethyl diazoacetate, to a double bond.

The cyclopropanation of conjugated dienes presents a regioselectivity challenge, as the carbene can add to either of the two double bonds. Recent developments have shown that palladium catalysts can achieve high 3,4-regioselectivity in the cyclopropanation of 2-substituted 1,3-dienes with diazo esters. nih.gov This method produces the desired vinylcyclopropanes in practical yields under mild conditions. nih.gov

For a diene like 3,4-dimethyl-2,4-hexadiene, a catalyzed reaction with ethyl diazoacetate would be expected to yield a substituted vinylcyclopropane. The choice of catalyst is crucial for controlling the regioselectivity and stereoselectivity (cis/trans) of the product. While copper and rhodium catalysts are commonly used for cyclopropanation, palladium-based systems have shown particular promise for selective reactions with substituted dienes. nih.govrsc.org The synthesis of these cyclopropane (B1198618) derivatives is important in the production of fine chemicals, including insecticides like pyrethroids, where the cyclopropanation of a related compound, 2,5-dimethyl-2,4-hexadiene, is a key industrial step. nih.gov

Advanced Spectroscopic and Analytical Characterization

Electronic Structure Probing via He(I) Ultraviolet Photoelectron Spectroscopy (UPS)

Ultraviolet Photoelectron Spectroscopy (UPS) is a powerful technique for investigating the electronic structure of molecules by measuring the kinetic energies of photoelectrons emitted upon ionization by high-energy ultraviolet radiation. He(I) UPS, which uses a helium discharge lamp emitting radiation at 21.22 eV, is particularly well-suited for probing the valence molecular orbitals.

For conjugated dienes like the stereoisomers of 3,4-dimethyl-2,4-hexadiene, UPS provides direct experimental data on the ionization energies of the π-molecular orbitals. In these systems, the two π-bonds interact to form two new molecular orbitals of different energies: a lower-energy, symmetric combination (π₁) and a higher-energy, antisymmetric combination (π₂). The UPS spectrum consequently displays distinct bands corresponding to the removal of electrons from these orbitals.

A study combining semiempirical AM1 calculations and He(I) UPS was conducted to analyze the conformational and electronic properties of related alkyl-substituted 1,3-dienes, including the stereoisomers of 2,4-dimethyl-2,4-hexadiene. cdnsciencepub.comresearchgate.net This approach allows for the assignment of the observed ionization bands to specific molecular orbitals. The first two ionization potentials (IPs) typically correspond to the π₂ and π₁ orbitals. The energy separation between these two bands (ΔIP = IP₂ - IP₁) is a critical parameter that reflects the extent of through-space and through-bond interactions between the π-bonds, which is highly dependent on the dihedral angle between the double bonds. For (E,Z)-3,4-dimethyl-2,4-hexadiene, the steric hindrance between the methyl groups influences this dihedral angle, affecting the π-orbital overlap and, consequently, the ionization energies observed in the UPS spectrum.

Table 1: Representative Ionization Potentials for Substituted Dienes

| Molecular Orbital | Ionization Potential (eV) | Description |

|---|---|---|

| π₂ (HOMO) | ~8.0 - 8.5 | Antisymmetric combination of π orbitals |

| π₁ | ~9.5 - 10.5 | Symmetric combination of π orbitals |

Note: The values are typical for alkyl-substituted hexadienes and serve as an illustrative example.

Vibrational Spectroscopy for Reaction Monitoring (e.g., Fourier Transform Infrared Spectroscopy)

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is an indispensable tool for monitoring chemical reactions by detecting changes in the functional groups of the reactants and products. rsc.org For (E,Z)-3,4-dimethyl-2,4-hexadiene, the FTIR spectrum is characterized by specific absorption bands corresponding to the vibrations of its structural components.

The most prominent bands for this compound include the C=C stretching vibrations of the conjugated diene system, the C-H stretching and bending vibrations of the methyl (CH₃) and vinylic (=C-H) groups, and various fingerprint region absorptions. The energy of the C=C stretching vibration is sensitive to conjugation and substitution, typically appearing in the 1600-1650 cm⁻¹ region.

FTIR can be effectively used to monitor reactions involving the double bonds. For example, during a hydrogenation reaction, the disappearance of the C=C stretching band and the vinylic C-H bending bands, coupled with the appearance of new C-H stretching and bending bands corresponding to a saturated alkane, would indicate the progress of the reaction. Similarly, in polymerization reactions, the consumption of the diene monomer can be tracked by the decrease in the intensity of its characteristic absorption bands.

Table 2: Key FTIR Absorption Bands for (E,Z)-3,4-dimethyl-2,4-hexadiene

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2960-2850 | Symmetric & Asymmetric Stretching | C-H (in CH₃) |

| ~3020-3000 | Stretching | =C-H (Vinylic) |

| ~1650-1600 | Stretching | C=C (Conjugated Diene) |

| ~1460-1440 | Bending (Asymmetric) | C-H (in CH₃) |

| ~970-960 | Bending (Out-of-plane) | =C-H (trans) |

Note: The exact positions can vary based on the molecular environment and sample phase. Vapor phase IR spectra are available for this compound. nih.gov

Nuclear Magnetic Resonance (NMR) for Stereoisomer and Intermediate Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful methods for molecular structure elucidation, offering detailed information about the connectivity and stereochemistry of a molecule. rsc.org For 3,4-dimethyl-2,4-hexadiene, ¹H and ¹³C NMR are essential for distinguishing between the (E,Z), (E,E), and (Z,Z) stereoisomers. ipb.pt

The chemical shifts of the vinylic protons and the methyl protons are highly sensitive to their geometric environment. In the (E,Z) isomer, the methyl groups and vinylic protons experience different shielding and deshielding effects compared to the more symmetric (E,E) and (Z,Z) isomers, leading to a unique set of resonances for each isomer. For instance, the Nuclear Overhauser Effect (NOE) can be used to establish through-space proximity between protons, confirming the stereochemical arrangement around the double bonds. A strong NOE correlation between a methyl group on C3 and the vinylic proton on C5 would suggest a Z-configuration for the C4=C5 double bond.

Furthermore, NMR is invaluable for identifying transient intermediates in reaction mechanisms. By acquiring spectra at low temperatures or using specialized techniques like diffusion-ordered spectroscopy (DOSY), short-lived species can be characterized. For example, in an acid-catalyzed isomerization or addition reaction, the carbocation intermediates, though fleeting, might be observable or trapped, providing mechanistic insight. The distinct chemical shifts in the ¹³C NMR spectrum for the olefinic carbons and the methyl carbons provide complementary information for unambiguous isomer identification. nih.gov

Table 3: Illustrative ¹H NMR Chemical Shifts (ppm) for Isomers of 3,4-dimethyl-2,4-hexadiene

| Proton Group | (E,E) Isomer | (Z,Z) Isomer | (E,Z) Isomer |

|---|---|---|---|

| =CH- | ~5.5-5.8 | ~5.5-5.8 | Two distinct signals ~5.4-5.9 |

| =C-CH₃ | ~1.7-1.9 | ~1.8-2.0 | Two distinct signals ~1.7-2.0 |

Note: These are estimated chemical shifts in CDCl₃. Actual values depend on the specific experimental conditions.

Electron Paramagnetic Resonance (EPR) for Radical Species Detection in Polymerization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. rsc.org It is the definitive method for studying the radical intermediates that are central to free-radical polymerization reactions.

In the context of the polymerization of (E,Z)-3,4-dimethyl-2,4-hexadiene, an initiator would generate a primary radical, which then adds to the diene monomer to create a propagating radical. This propagating radical is typically an allylic radical, with the unpaired electron delocalized over several carbon atoms. EPR spectroscopy can detect this radical species and provide crucial information about its structure. nih.govnih.gov

The EPR spectrum's g-factor is characteristic of the type of radical, while the hyperfine coupling pattern—the splitting of the signal due to interactions with nearby magnetic nuclei (like ¹H)—reveals the structure of the radical. By analyzing the number of lines, their spacing (hyperfine coupling constants), and their intensities, one can determine the distribution of the unpaired electron's spin density and confirm the structure of the propagating radical end of the polymer chain. Although EPR studies specifically on (E,Z)-3,4-dimethyl-2,4-hexadiene polymerization are not widely reported, the technique remains the primary tool for such investigations in substituted diene systems.

Gas Chromatography-Mass Spectrometry (GC/MS) in Product Analysis

Gas Chromatography-Mass Spectrometry (GC/MS) is a hybrid analytical technique that combines the powerful separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. google.com It is exceptionally useful for analyzing the complex mixtures that often result from chemical reactions.

In the analysis of reactions involving (E,Z)-3,4-dimethyl-2,4-hexadiene, GC is used to separate the target compound from its other stereoisomers ((E,E) and (Z,Z)), unreacted starting materials, and various reaction products. nist.gov The different isomers often have slightly different boiling points and polarities, allowing for their separation on an appropriate GC column.

Once separated, each component enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process generates a molecular ion (M⁺) and a series of fragment ions. The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight of the compound (110.20 g/mol for C₈H₁₄). researchgate.net The fragmentation pattern, which is the collection of fragment ions and their relative abundances, serves as a unique "fingerprint" for the molecule. nih.gov This pattern allows for the unambiguous identification of reaction products and the differentiation between isomers, which may exhibit subtle but consistent differences in their mass spectra.

Table 4: Expected Key Ions in the Mass Spectrum of 3,4-dimethyl-2,4-hexadiene

| m/z Value | Ion | Description |

|---|---|---|

| 110 | [C₈H₁₄]⁺ | Molecular Ion |

| 95 | [C₇H₁₁]⁺ | Loss of a methyl group (∙CH₃) |

Computational Chemistry and Theoretical Studies on 3,4 Dimethyl 2,4 Hexadiene

Quantum Chemical Calculations (e.g., DFT, AM1) for Conformational Analysis and Potential Energy Surfaces

Quantum chemical calculations are instrumental in exploring the conformational landscape of flexible molecules such as (E,Z)-3,4-dimethyl-2,4-hexadiene. Methods like Density Functional Theory (DFT) and the semi-empirical Austin Model 1 (AM1) are employed to map the potential energy surface (PES), which describes the energy of the molecule as a function of its geometry.

The analysis begins by identifying all possible rotational isomers (conformers) arising from rotation around the single bonds. For (E,Z)-3,4-dimethyl-2,4-hexadiene, this primarily involves rotation about the C-C single bonds adjacent to the double bonds. Full geometry optimization is performed for each potential conformer to find its lowest energy structure. researchgate.net These calculations can determine the relative thermodynamic stabilities and geometric parameters of distinct conformers. researchgate.net

By systematically changing specific dihedral angles and calculating the corresponding energy, a detailed PES can be constructed. This surface reveals the stable, low-energy conformers as minima and the transition states for interconversion between them as saddle points. researchgate.net The energy difference between a conformer and a transition state represents the activation barrier for that particular conformational change. For substituted dienes, these calculations can elucidate the most stable ground-state geometries, which are crucial for understanding their subsequent reactivity.

| Parameter | Description | Typical Output |

| Optimized Geometry | The lowest-energy three-dimensional arrangement of atoms for a conformer. | Bond lengths, bond angles, dihedral angles. |

| Relative Energy (ΔE) | The energy of a conformer relative to the most stable conformer (global minimum). | Reported in kcal/mol or kJ/mol. |

| Transition State (TS) | The highest energy point along the lowest energy path between two conformers. | Characterized by a single imaginary frequency. |

| Activation Barrier (Ea) | The energy difference between a conformer and the transition state for its isomerization. | Reported in kcal/mol or kJ/mol. |

This interactive table illustrates the typical data obtained from quantum chemical calculations for conformational analysis.

Mechanistic Pathway Elucidation through Transition State Modeling and Isotope Effects

Computational modeling is a key method for elucidating the detailed mechanisms of chemical reactions, such as the pericyclic reactions involving (E,Z)-3,4-dimethyl-2,4-hexadiene. The most notable reaction for this compound is its electrocyclic ring closure to form cis-3,4-dimethylcyclobutene. Transition state theory is the framework used to model these transformations.

Using quantum chemistry methods, the structure and energy of the transition state (TS) for the cyclization can be calculated. e3s-conferences.orge3s-conferences.org This process involves locating the first-order saddle point on the potential energy surface that connects the reactant (diene) and the product (cyclobutene). The activation energy (Ea) of the reaction is the difference in energy between the reactant and the transition state. researchgate.net These calculations can confirm that the reaction is a concerted process, where bond breaking and bond formation occur simultaneously in a single step through a cyclic transition state. udel.edu

For the thermal electrocyclization of (E,Z)-3,4-dimethyl-2,4-hexadiene, modeling confirms a conrotatory pathway, where the terminal methyl groups rotate in the same direction (both clockwise or both counter-clockwise) to form the new sigma bond. pitt.edu This stereospecific outcome is a direct consequence of the orbital symmetry requirements of the reaction.

Kinetic Isotope Effect (KIE) studies, both experimental and computational, can further validate the proposed mechanism and transition state structure. By replacing hydrogen atoms with deuterium (B1214612) at specific positions and measuring the change in reaction rate, one can infer the extent of bond breaking and formation at the transition state.

| Reaction | Computational Method | Calculated Parameter | Finding |

| Cyclobutene (B1205218) → 1,3-Butadiene (B125203) | N/A | Activation Energy | 32.5 kcal/mol (experimental value for parent system). pitt.edu |

| (E,Z)-2,4-Hexadiene → cis-3,4-Dimethylcyclobutene | DFT (e.g., B3LYP) | Transition State Geometry | Conrotatory motion of terminal carbons. |

| (E,E)-2,4-Hexadiene → trans-3,4-Dimethylcyclobutene (B1254641) | DFT (e.g., B3LYP) | Activation Energy (Ea) | Provides a quantitative barrier for the reaction. |

This interactive table presents typical findings from transition state modeling of electrocyclic reactions.

Frontier Molecular Orbital (FMO) Theory in Pericyclic Reaction Prediction

Frontier Molecular Orbital (FMO) theory provides a powerful qualitative model for understanding and predicting the outcomes of pericyclic reactions, including the electrocyclization of (E,Z)-3,4-dimethyl-2,4-hexadiene. udel.edudspmuranchi.ac.in The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the frontier orbitals. wikipedia.org

In an electrocyclic reaction, the key interaction occurs within the reacting molecule itself, specifically involving the HOMO of the π-system. libretexts.org The stereochemical course of the reaction is determined by the symmetry of this HOMO. libretexts.org

Thermal Reaction : Under thermal conditions, the electrons are in the ground state electronic configuration. For a 1,3-diene system like 3,4-dimethyl-2,4-hexadiene (a 4π-electron system), the HOMO (ψ₂) has lobes of the same phase on opposite faces of the molecule at the termini (C2 and C5). To achieve constructive overlap and form a new σ-bond, the termini must rotate in a conrotatory fashion. masterorganicchemistry.com This explains why the thermal cyclization of (E,Z)-3,4-dimethyl-2,4-hexadiene stereospecifically yields cis-3,4-dimethylcyclobutene.

Photochemical Reaction : Under photochemical conditions, UV light excites an electron from the HOMO to the LUMO. libretexts.org The new HOMO is now the former LUMO (ψ₃). This orbital has lobes of the same phase on the same face of the molecule at the termini. Therefore, to form a bond, the termini must rotate in a disrotatory fashion (in opposite directions). libretexts.org This leads to the opposite stereochemical outcome compared to the thermal reaction.

These predictions, derived from FMO theory, form the basis of the Woodward-Hoffmann rules for electrocyclic reactions. udel.eduwikipedia.org

| Number of π Electrons | Reaction Condition | Allowed Stereochemistry |

| 4n (e.g., 4) | Thermal (Δ) | Conrotatory |

| 4n (e.g., 4) | Photochemical (hν) | Disrotatory |

| 4n + 2 (e.g., 6) | Thermal (Δ) | Disrotatory |

| 4n + 2 (e.g., 6) | Photochemical (hν) | Conrotatory |

This interactive table summarizes the Woodward-Hoffmann rules for electrocyclic reactions based on FMO theory.

Thermochemical Analysis of Isomerization and Reaction Energetics

Computational chemistry allows for the precise calculation of thermochemical data, providing quantitative insights into the energetics of isomerization and other reactions. researchgate.net

For 3,4-dimethyl-2,4-hexadiene, several geometric isomers exist, including (E,E), (Z,Z), and (E,Z). Thermochemical analysis, often performed using high-level DFT or ab initio methods, can determine the standard enthalpy of formation (ΔH°f) for each isomer. These calculations generally show that isomers with less steric hindrance, such as the (E,E) isomer, are thermodynamically more stable than the (E,Z) and (Z,Z) isomers. The energy difference between isomers can be calculated, providing the enthalpy of isomerization. researchgate.net

Furthermore, the energetics of the electrocyclic reaction can be thoroughly analyzed. The enthalpy of reaction (ΔH°r) for the equilibrium between (E,Z)-3,4-dimethyl-2,4-hexadiene and cis-3,4-dimethylcyclobutene can be computed. For the diene ⇄ cyclobutene equilibrium, the balance often favors the open-chain diene. libretexts.org This is because the formation of the four-membered ring introduces significant ring strain, which can offset the energetic favorability of converting a π-bond into a stronger σ-bond. libretexts.org Computational methods can quantify these competing energetic factors to predict the position of the equilibrium at a given temperature.

| Process | Property | Significance |

| (E,Z) ⇌ (E,E) Isomerization | Enthalpy of Isomerization (ΔH_iso) | Determines the relative thermodynamic stability of the stereoisomers. |

| (E,Z) ⇌ (Z,Z) Isomerization | Activation Energy (Ea) | Represents the kinetic barrier to interconversion between isomers. |

| Diene ⇌ Cyclobutene | Enthalpy of Reaction (ΔH_r) | Indicates whether the cyclization is exothermic or endothermic. |

| Diene → Cyclobutene | Gibbs Free Energy of Activation (ΔG‡) | Determines the rate of the cyclization reaction under specific conditions. |

This interactive table outlines key thermochemical parameters analyzed in the study of (E,Z)-3,4-dimethyl-2,4-hexadiene.

Applications in Sophisticated Organic Synthesis

Role as a Precursor in the Construction of Architecturally Complex Molecules

The conjugated diene system of (E,Z)-2,4-Hexadiene, 3,4-dimethyl- is particularly well-suited for cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com This powerful carbon-carbon bond-forming reaction allows for the rapid and often highly stereoselective construction of six-membered rings, which are ubiquitous structural motifs in a vast array of natural products and other architecturally complex molecules. wikipedia.orgnih.gov

The substituents on the diene play a crucial role in influencing the reactivity and selectivity of the Diels-Alder reaction. Electron-donating groups, such as the methyl groups in (E,Z)-2,4-Hexadiene, 3,4-dimethyl-, can increase the energy of the highest occupied molecular orbital (HOMO) of the diene, leading to a smaller energy gap with the lowest unoccupied molecular orbital (LUMO) of an electron-deficient dienophile. organic-chemistry.orgyoutube.com This enhanced interaction generally accelerates the rate of the cycloaddition.

The stereochemistry of the resulting cyclohexene (B86901) derivative is directly controlled by the geometry of the starting diene and dienophile, a principle known as the stereospecificity of the Diels-Alder reaction. libretexts.org The (E,Z) configuration of 3,4-dimethyl-2,4-hexadiene would, therefore, be expected to translate into a specific relative stereochemistry of the substituents on the newly formed ring, providing a reliable method for installing multiple stereocenters in a single step. While specific examples detailing the use of this exact isomer in the total synthesis of a complex natural product are not prevalent in readily available literature, the fundamental principles of the Diels-Alder reaction strongly support its potential as a valuable building block in such endeavors.

Synthetic Utility in the Production of Agrochemical and Pharmaceutical Intermediates

The synthesis of agrochemicals and pharmaceutical intermediates often requires the construction of highly functionalized and stereochemically defined molecules. The structural motifs accessible from (E,Z)-2,4-Hexadiene, 3,4-dimethyl- through reactions like cycloadditions can serve as key intermediates in the synthesis of these biologically active compounds.

For instance, the creation of substituted cyclohexene rings via the Diels-Alder reaction can be a critical step in the synthesis of certain pesticides or drug candidates. The ability to introduce specific substituents and control their spatial orientation is a cornerstone of modern medicinal and agricultural chemistry. While direct, documented applications of (E,Z)-2,4-Hexadiene, 3,4-dimethyl- in the large-scale production of specific commercial agrochemicals or pharmaceuticals are not widely reported in public literature, its potential utility is evident. The synthesis of a related compound, 2,5-dimethyl-2,4-hexadiene (B125384), is noted as an important intermediate in the production of pyrethroid insecticides, highlighting the industrial relevance of dimethyl-substituted hexadienes. researchgate.net

Furthermore, the diene functionality can be transformed into a variety of other functional groups, making it a versatile synthon. For example, the double bonds can undergo oxidation, reduction, or addition reactions to introduce new functionalities that are necessary for the final target molecule.

Advanced C-C Bond Forming Reactions Utilizing Dimethylhexadiene (B12642583) Derivatives

Beyond cycloaddition reactions, conjugated dienes like (E,Z)-2,4-Hexadiene, 3,4-dimethyl- are potential substrates for a range of advanced carbon-carbon bond-forming reactions, often catalyzed by transition metals. These reactions are fundamental to modern organic synthesis, enabling the construction of complex carbon skeletons with high efficiency and selectivity.

Palladium-catalyzed cross-coupling reactions , such as the Suzuki, Stille, and Heck reactions, have revolutionized the way chemists form C-C bonds. While specific literature on the direct use of (E,Z)-2,4-Hexadiene, 3,4-dimethyl- in these reactions is scarce, the principles of these reactions can be applied to derivatives of this diene. For example, conversion of the diene to a vinyl halide or triflate derivative would open the door to its use in a variety of palladium-catalyzed cross-coupling reactions to form more complex polyene structures.

Metathesis reactions , particularly cross-metathesis, offer another powerful avenue for C-C bond formation. nih.govresearchgate.net A recent study on the related isomer, 2,5-dimethyl-2,4-hexadiene, demonstrated its utility in alkene cross-metathesis for the synthesis of tri- and tetra-substituted alkenes. researchgate.net This suggests that (E,Z)-2,4-Hexadiene, 3,4-dimethyl- could also potentially participate in such transformations, allowing for the coupling of the diene with other olefins to generate more elaborate structures. The success of such reactions would depend on the specific catalyst and reaction conditions employed.

The table below summarizes some of the key advanced C-C bond-forming reactions and their potential applicability to derivatives of (E,Z)-2,4-Hexadiene, 3,4-dimethyl-.

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Reagent | Potential Product Type |

| Diels-Alder Reaction | (E,Z)-2,4-Hexadiene, 3,4-dimethyl- | Dienophile (e.g., Maleic anhydride) | Heat or Lewis Acid | Substituted Cyclohexene |

| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) | Vinyl Halide/Triflate Derivative | Organoboron Compound | Palladium Catalyst | Substituted Polyene |

| Alkene Metathesis (Cross-Metathesis) | (E,Z)-2,4-Hexadiene, 3,4-dimethyl- | Alkene | Ruthenium or Molybdenum Catalyst | Functionalized Polyene |

Advanced Materials Science: Polymer Design and Depolymerization

Utilization as a Monomer for Tailored Polymer Architectures

No research findings were identified that detail the use of (E,Z)-3,4-dimethyl-2,4-hexadiene as a monomer for creating polymers with specific, tailored architectures. The influence of its unique diene structure, with methyl groups at the 3 and 4 positions, on polymer properties and design possibilities has not been reported.

Engineering Thermally Recyclable Poly(dimethylhexadienes)

There is no available information on the synthesis or thermal properties of poly(dimethylhexadienes) derived from (E,Z)-3,4-dimethyl-2,4-hexadiene. As a result, research into their potential for thermal recyclability and depolymerization back to the monomeric unit has not been documented.

Catalytic Polymerization for Stereoregular Polymers

While the catalytic polymerization of various dienes to produce stereoregular polymers is a significant area of polymer chemistry, no studies were found that specifically investigate the stereoselective polymerization of (E,Z)-3,4-dimethyl-2,4-hexadiene. There is no data on suitable catalyst systems or the resulting stereoregularity (e.g., isotactic, syndiotactic) of the corresponding polymer.

Due to the absence of research data in these specific areas for the requested chemical compound, a detailed article that adheres to the provided outline cannot be generated at this time.

Environmental Chemistry and Degradation Research

Atmospheric Oxidation Processes and Formation of Secondary Pollutants

The reaction with hydroxyl radicals is expected to be a major atmospheric sink for (E,Z)-3,4-dimethyl-2,4-hexadiene. The OH radical can add to the double bonds, forming a chemically activated hydroxyalkyl radical. This radical can then react with molecular oxygen (O₂) to form a peroxy radical (RO₂). Subsequent reactions of the peroxy radical in the presence of nitrogen oxides (NOx) can lead to the formation of a variety of oxygenated products, including aldehydes, ketones, and organic nitrates. These reactions contribute to the formation of photochemical smog.